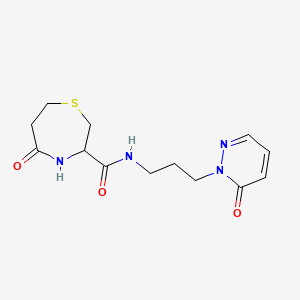
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O3S, with a molecular weight of 310.37 g/mol. The compound features a thiazepane ring, a carboxamide group, and a pyridazine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 310.37 g/mol |
| CAS Number | 1396567-92-2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- CNS Activity : The compound's structural features suggest potential central nervous system (CNS) activity. Similar compounds have been noted for their role as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism, such as MAO-B, thereby increasing levels of neurotransmitters like dopamine in the CNS.
- Interaction with Cellular Targets : The thiazepane ring may facilitate interactions with specific receptors or proteins within cells, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that the compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 10μg/mL for S. aureus and 20μg/mL for E. coli.
- Neuropharmacological Studies : A study investigating the neuroprotective effects of the compound in animal models indicated a reduction in neuroinflammation markers and improved behavioral outcomes in models of Parkinson's disease. The compound was administered at doses ranging from 5−20mg/kg, leading to significant improvements in motor function compared to controls.
Propiedades
IUPAC Name |
5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-11-4-8-21-9-10(16-11)13(20)14-5-2-7-17-12(19)3-1-6-15-17/h1,3,6,10H,2,4-5,7-9H2,(H,14,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGHXGKCLVJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














